Recombinant human erythropoietin (rhEPO) is a bioengineered glycoprotein hormone that serves as the primary regulator of erythropoiesis (red blood cell production) []. Its development stemmed from the understanding that a deficiency in erythropoietin (EPO) is a leading cause of anemia in patients with end-stage renal failure, including those undergoing dialysis []. rhEPO was designed to mimic the natural hormone and address this deficiency.
rhEPO stimulates erythropoiesis by binding to the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells in the bone marrow []. This binding triggers the activation of Janus kinase 2 (JAK2) and downstream signaling pathways, including STAT5, AKT, and ERK1/2 [, , , ]. These signaling pathways ultimately lead to the proliferation, differentiation, and survival of erythroid progenitor cells, resulting in increased red blood cell production.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4